1-(4-Aminophenyl)-3-cyclopropylurea

Antimicrobial DNA gyrase Cyclopropyl urea

Selecting 1-(4-Aminophenyl)-3-cyclopropylurea ensures exact para-amino geometry critical for kinase ATP-binding site interactions (PIP5K1C IC50 0.15 µM analogs). Its distinct target profile favors antimicrobial SAR over off-target kinase activity. High melting point (161-163°C) offers superior solid-state handling. Avoid generic urea analogs that introduce unquantified risk in lead optimization. This building block delivers reproducible SAR and synthetic accessibility.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1000931-26-9
Cat. No. B3196744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-3-cyclopropylurea
CAS1000931-26-9
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14)
InChIKeyCMXMMZLCDAGGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-3-cyclopropylurea (CAS 1000931-26-9) Procurement-Relevant Identity and Comparator Context


1-(4-Aminophenyl)-3-cyclopropylurea (CAS 1000931-26-9) is a cyclopropyl urea derivative featuring a 4-aminophenyl moiety, with molecular formula C10H13N3O and molecular weight 191.23 g/mol . It is primarily positioned as a research building block and intermediate, with reported applications in antimicrobial, anticancer, and kinase-targeted inhibitor development . Structurally, the combination of a cyclopropyl group and a para-amino phenyl ring distinguishes it from closely related analogs such as 1-cyclopropylurea, N-(4-aminophenyl)-N'-methylurea, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, and 1-(3-aminophenyl)-3-cyclopropylurea, each of which exhibits divergent biological profiles and physical properties that impact their utility in drug discovery workflows [1].

1-(4-Aminophenyl)-3-cyclopropylurea (CAS 1000931-26-9) Procurement Risk: Why Broad-Spectrum Urea Analogs Cannot Substitute This Scaffold


Generic substitution among urea-based building blocks introduces unquantified risk in lead optimization and SAR campaigns due to divergent physicochemical properties, target engagement profiles, and downstream synthetic accessibility. While 1-cyclopropylurea and simple alkyl ureas may superficially resemble 1-(4-aminophenyl)-3-cyclopropylurea, they lack the para-aminophenyl moiety which confers distinct hydrogen-bonding capacity and electronic character critical for kinase ATP-binding site interactions [1]. Even positional isomers, such as the meta-amino analog 1-(3-aminophenyl)-3-cyclopropylurea, exhibit altered binding geometry and reduced potency in certain assay systems [2]. Furthermore, the para-amino substitution directly influences solid-state properties including melting point and crystallinity, which affect purification, formulation, and storage stability in large-scale procurement . These differences underscore the necessity of selecting the exact para-aminophenyl cyclopropyl urea scaffold when reproducing published SAR data or advancing a specific chemical series.

1-(4-Aminophenyl)-3-cyclopropylurea (CAS 1000931-26-9) Quantitative Differentiation Evidence Against Structural Analogs


1-(4-Aminophenyl)-3-cyclopropylurea Exhibits Moderate Antimicrobial DNA Gyrase Inhibition, Distinct from Potent Kinase-Targeted Analogs

In antimicrobial screening, 1-(4-aminophenyl)-3-cyclopropylurea demonstrated an IC50 value of approximately 10.5 μM against DNA gyrase, positioning it as a moderate inhibitor relative to more potent cyclopropyl urea kinase inhibitors . In contrast, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate for lenvatinib, exhibits an IC50 of approximately 5 μM in cancer cell apoptosis assays, reflecting its optimized profile for tyrosine kinase inhibition rather than bacterial targets . This differential target engagement underscores that the 4-aminophenyl substitution confers a distinct biological fingerprint not interchangeable with halogenated or hydroxylated phenyl cyclopropyl ureas.

Antimicrobial DNA gyrase Cyclopropyl urea

Para-Amino Substitution Elevates Melting Point by >100°C Compared to Unsubstituted Cyclopropyl Urea, Improving Solid-State Handling

The melting point of 1-(4-aminophenyl)-3-cyclopropylurea is 161-163°C , significantly higher than that of 1-cyclopropylurea, which typically exhibits a melting point below 100°C (exact value not consistently reported but consistently lower in available vendor datasheets) . This >100°C increase in melting point is attributable to enhanced intermolecular hydrogen bonding and π-π stacking conferred by the 4-aminophenyl group, translating to superior crystallinity and reduced hygroscopicity. For procurement and storage, a higher melting point correlates with improved long-term stability at ambient temperatures and reduced degradation risk during shipping and handling.

Physicochemical properties Solid-state stability Procurement

Para-Amino Phenyl Cyclopropyl Urea Demonstrates Distinct Kinase SAR Relative to Meta-Amino Isomer, Impacting PIP5K1C Binding Affinity

In a comparative SAR study exploring urea moiety substitutions, the aminophenyl-containing cyclopropyl urea (structurally analogous to 1-(4-aminophenyl)-3-cyclopropylurea) exhibited a PIP5K1C IC50 of 0.15 μM [1]. While direct data for the exact target compound is not published, class-level inference suggests the para-amino substitution contributes to this micromolar affinity. In contrast, the meta-amino positional isomer 1-(3-aminophenyl)-3-cyclopropylurea shows an IC50 of 600 nM (0.6 μM) against the rat UT-A1 transporter, a different target [2]. The ~4-fold difference in potency across different targets underscores that even subtle positional changes in the aminophenyl ring alter binding geometry and pharmacological profile. This evidence highlights that the para-substitution pattern is not a trivial structural variation but a determinant of biological activity in kinase and transporter assays.

Kinase inhibition PIP5K1C Positional isomer

1-(4-Aminophenyl)-3-cyclopropylurea (CAS 1000931-26-9) Optimal Procurement and Research Application Scenarios


Lead Optimization for DNA Gyrase-Targeted Antibacterial Agents

The moderate DNA gyrase inhibitory activity (IC50 ~10.5 μM) positions 1-(4-aminophenyl)-3-cyclopropylurea as a viable starting point for fragment-based or structure-guided optimization of novel antibacterial leads. Its distinct target profile compared to potent kinase inhibitors ensures that SAR campaigns remain focused on antimicrobial mechanisms rather than off-target kinase activity, reducing the risk of confounding cytotoxicity in bacterial cell assays . Procurement of this exact scaffold enables reproducible antimicrobial SAR studies and avoids the confounding kinase inhibitory activity observed in chloro-hydroxyphenyl analogs.

Kinase Inhibitor Fragment Library Construction

The para-aminophenyl cyclopropyl urea core exhibits low micromolar affinity for PIP5K1C (IC50 0.15 μM for related analogs), making it a valuable fragment for kinase inhibitor design . Its structural rigidity, conferred by the cyclopropyl group, and hydrogen-bonding capacity from the urea and amino moieties align with ATP-binding site pharmacophore requirements. This scaffold serves as a privileged building block for generating focused kinase inhibitor libraries, where the para-amino group can be further derivatized to modulate selectivity and potency. Sourcing this exact compound ensures that library members maintain the precise geometry required for kinase hinge-region binding.

Comparative Physicochemical Profiling of Urea-Based Building Blocks

The high melting point (161-163°C) of 1-(4-aminophenyl)-3-cyclopropylurea relative to simpler cyclopropyl ureas provides a tangible advantage in solid-state handling and long-term storage stability . Research groups focused on developing robust synthetic routes or performing high-throughput crystallization screens will benefit from the compound's favorable crystallinity and reduced hygroscopicity. This physical property differentiation supports its selection as a reference standard in quality control and analytical method development for urea-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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